3-(4-Piperidinyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{imidazo[1,2-a]pyridin-3-yl}piperidine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and piperidine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{imidazo[1,2-a]pyridin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
4-{imidazo[1,2-a]pyridin-3-yl}piperidine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, it can act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . It also modulates G2 progression by controlling the activation of cyclin B/CDK1, which is crucial for the timing of entry into mitosis/meiosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the piperidine ring.
Piperidine: A simple heterocyclic amine without the imidazo[1,2-a]pyridine moiety.
Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-{imidazo[1,2-a]pyridin-3-yl}piperidine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual heterocyclic nature allows for diverse reactivity and potential therapeutic applications that are not observed in its individual components .
Eigenschaften
Molekularformel |
C12H15N3 |
---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
3-piperidin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-11(9-14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 |
InChI-Schlüssel |
IONXAOHENZUHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CN=C3N2C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.